molecular formula C7H11N3 B8733919 4,6-Dimethylpyridine-2,5-diamine CAS No. 90008-31-4

4,6-Dimethylpyridine-2,5-diamine

Cat. No. B8733919
M. Wt: 137.18 g/mol
InChI Key: KSTPAJWCZNRACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04968684

Procedure details

A mixture of 7.5 parts of 4,6-dimethyl-5-(phenylazo)-2-pyridinamine and 200 parts of methanol was hydrogenated at normal pressure and at room temperature with 2 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol, saturated with ammonia (97:3 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 3.3 parts (72.8%) of 4,6-dimethyl-2,5-pyridinediamine as a residue (int. 96).
Name
4,6-dimethyl-5-(phenylazo)-2-pyridinamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N:8]=NC2C=CC=CC=2)=[C:6]([CH3:16])[N:5]=[C:4]([NH2:17])[CH:3]=1.[H][H]>[Pd].CO>[CH3:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:16])[N:5]=[C:4]([NH2:17])[CH:3]=1

Inputs

Step One
Name
4,6-dimethyl-5-(phenylazo)-2-pyridinamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC(=C1N=NC1=CC=CC=C1)C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and methanol
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the eluent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC(=C1N)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.